molecular formula C19H20F3N3O2 B3522261 4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No.: B3522261
M. Wt: 379.4 g/mol
InChI Key: FTXDSEBFEWASFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains methoxyphenyl and trifluoromethylphenyl groups, which are aromatic rings with methoxy and trifluoromethyl substituents, respectively .


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperazine ring connected to the methoxyphenyl and trifluoromethylphenyl groups. The exact structure would depend on the positions of these groups on the piperazine ring .


Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions, including alkylation, acylation, and various cyclization reactions . The reactivity of this specific compound would depend on the positions and orientations of the methoxyphenyl and trifluoromethylphenyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the methoxy and trifluoromethyl groups could influence properties like solubility, melting point, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some piperazine derivatives are used as pharmaceuticals and act by interacting with biological targets such as receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its biological activity .

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-27-17-7-5-16(6-8-17)24-9-11-25(12-10-24)18(26)23-15-4-2-3-14(13-15)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXDSEBFEWASFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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